2,6-Dichloro-4-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-ethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and an ethyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antiseptic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-ethylphenol can be synthesized through several methods. One common method involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chlorination processes. These processes typically involve the use of chlorinating agents such as sulfuryl chloride and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Dichloroquinones.
Reduction: Chlorinated phenols with fewer chlorine atoms.
Substitution: Phenols with different substituents replacing chlorine atoms.
Scientific Research Applications
2,6-Dichloro-4-ethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethylphenol involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its antiseptic and pesticidal effects .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 4-Ethylphenol
Comparison: 2,6-Dichloro-4-ethylphenol is unique due to the presence of both chlorine atoms and an ethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other chlorinated phenols .
Properties
CAS No. |
7495-69-4 |
---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,6-dichloro-4-ethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 |
InChI Key |
YOZUFBIHVJFQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.